N-(2-methoxy-4-nitrophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-4-nitrophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxy group, a nitro group, and a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-nitrophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide typically involves the following steps:
Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.
Introduction of the Methoxy and Nitro Groups: The methoxy and nitro groups can be introduced through nitration and methylation reactions, respectively. These reactions often require specific reagents such as nitric acid for nitration and methyl iodide for methylation.
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized by reacting a suitable thiol with an epoxide or a halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above, but with optimized conditions for higher yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4-nitrophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles for substitution reactions include halides, thiols, and amines.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
N-(2-methoxy-4-nitrophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide can be compared with other similar compounds, such as:
N-(2-methoxy-4-nitrophenyl)acetamide: Lacks the thiomorpholine ring, which may result in different chemical and biological properties.
N-(2-methoxy-4-nitrophenyl)-2-(3-oxopiperidin-2-yl)acetamide: Contains a piperidine ring instead of a thiomorpholine ring, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15N3O5S |
---|---|
Molecular Weight |
325.34 g/mol |
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide |
InChI |
InChI=1S/C13H15N3O5S/c1-21-10-6-8(16(19)20)2-3-9(10)15-12(17)7-11-13(18)14-4-5-22-11/h2-3,6,11H,4-5,7H2,1H3,(H,14,18)(H,15,17) |
InChI Key |
BMVQRPMKCZNGCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC2C(=O)NCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.